molecular formula C16H17ClN2O2 B1450148 N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide CAS No. 1020055-18-8

N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide

Cat. No. B1450148
CAS RN: 1020055-18-8
M. Wt: 304.77 g/mol
InChI Key: PVJBEJYGDOYERB-UHFFFAOYSA-N
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Description

N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide (NACPB) is a chemical compound that is used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and organic solvents. NACPB is a versatile compound that has been used in a variety of biochemical and physiological experiments. It is a popular compound for research due to its wide range of applications, low toxicity, and relatively low cost.

Scientific Research Applications

Medicine: Antiviral and Antibacterial Agents

N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide derivatives have been explored for their potential as antiviral agents. Some derivatives have shown activity against tobacco mosaic virus, indicating a possible application in developing antiviral medications . Additionally, the antibacterial properties of related sulfonamide compounds suggest that these derivatives could be useful in creating new antibiotics .

Agriculture: Pesticides and Herbicides

In agriculture, these compounds have been investigated for their herbicidal properties. The ability to inhibit plant viruses and other pathogens can lead to the development of more effective pesticides and herbicides, contributing to crop protection and yield improvement .

Material Science: Polymer Synthesis

The chemical structure of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide makes it a candidate for use in polymer synthesis. Its derivatives can be used to create polyimides with specific properties, which are valuable in various industrial applications, including electronics and coatings .

Biochemistry: Enzyme Inhibition

In biochemistry, these compounds may serve as enzyme inhibitors. By inhibiting specific enzymes, they can regulate biological pathways, which is crucial for understanding disease mechanisms and developing new therapeutic strategies .

Pharmacology: Drug Development

In pharmacology, the compound’s derivatives are being studied for their potential use in drug development. Their interaction with biological targets can lead to the creation of new drugs for treating various diseases, including those related to plasma kallikrein-related conditions .

Chemical Engineering: Process Optimization

Finally, in chemical engineering, these compounds can play a role in process optimization. Their reactivity and stability can be utilized to improve chemical processes, such as the synthesis of dyes and other fine chemicals, making production more efficient and cost-effective .

properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-4-propoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-2-9-21-13-6-3-11(4-7-13)16(20)19-12-5-8-14(17)15(18)10-12/h3-8,10H,2,9,18H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJBEJYGDOYERB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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